

Cross-Referencing Experimental and Database IR Spectra of Butyl Propionate

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Compound of Interest				
Compound Name:	Butyl propionate			
Cat. No.:	B165908	Get Quote		

This guide provides a comprehensive comparison of an experimental Infrared (IR) spectrum of **butyl propionate** with a reference database spectrum. It is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for compound identification and verification. This document outlines the experimental methodology, presents a comparative analysis of spectral data, and visualizes the cross-referencing workflow.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

The following protocol details the methodology for obtaining an experimental IR spectrum of a liquid sample, such as **butyl propionate**, using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. This method is ideal for liquid samples as it requires minimal sample preparation.

- 1. Instrument and Accessory:
- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27
 FT-IR, is used.[1]
- Accessory: A single-reflection ATR accessory, for instance, a DuraSamplIR II, is employed.[1]
 The ATR crystal (e.g., diamond or ZnSe) must be clean and free of scratches.
- 2. Sample Preparation:



- Butyl propionate is used neat, without any dilution.[1]
- Ensure the sample is at room temperature.
- 3. Background Spectrum Acquisition:
- Before introducing the sample, a background spectrum is collected. This is done with the clean, empty ATR crystal to record the absorbance of the ambient environment (e.g., CO2, water vapor).
- This background spectrum is automatically subtracted from the sample spectrum by the instrument's software to provide a clean spectrum of the sample alone.
- 4. Sample Spectrum Acquisition:
- A small drop of liquid butyl propionate is placed directly onto the center of the ATR crystal.
- If the instrument has a pressure arm, it is applied to ensure firm contact between the sample and the crystal.
- The IR spectrum is then recorded. The typical range for an IR spectrum is 4000 cm⁻¹ to 600 cm⁻¹.
- 5. Data Processing and Analysis:
- The resulting spectrum (a plot of absorbance or transmittance versus wavenumber) is then processed.
- Peak picking is performed to identify the wavenumbers of maximum absorbance.
- These experimental peak values are then compared against a known database spectrum of butyl propionate for verification.

Data Presentation: Comparison of IR Spectral Data

The following table summarizes the characteristic absorption peaks for **butyl propionate** as referenced from a database spectrum. An experimental spectrum would be expected to show



peaks at similar wavenumbers, with minor variations attributable to instrumental differences or sample purity.

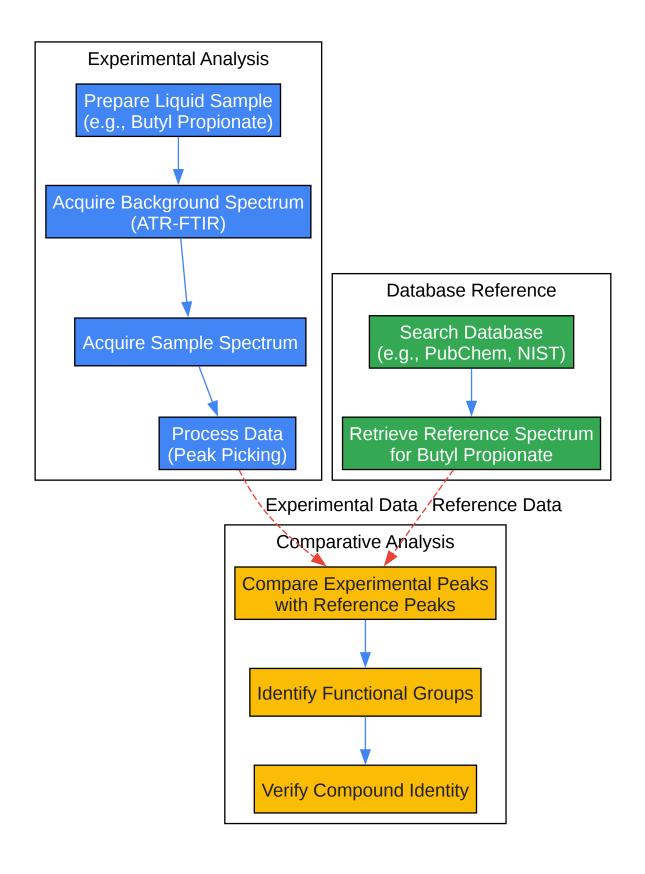
Functional Group	Database Wavenumber (cm ⁻¹)	Expected Experimental Wavenumber (cm ⁻¹)	Vibration Type
C=O (Ester)	~1738	1740 - 1735	Stretch
C-O (Ester)	~1180	1300 - 1000	Stretch
C-H (sp³)	~2965, 2938, 2878	3000 - 2850	Stretch
C-H (CH ₂)	~1465	1485 - 1445	Bend
C-H (CH ₃)	~1380	1385 - 1375	Bend

Note: The database values are representative and sourced from publicly available spectral databases like PubChem and the NIST WebBook.[1][3] The expected experimental range is based on standard IR correlation tables.

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing an experimentally obtained IR spectrum with a database for compound identification.





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Caption: Workflow for IR Spectrum Cross-Referencing.



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References

- 1. Butyl propionate | C7H14O2 | CID 11529 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ursinus.edu [ursinus.edu]
- 3. Propanoic acid, butyl ester [webbook.nist.gov]
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